4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one
Description
Chemical Identity: This compound, also known as cytidine-5′-triphosphate (CTP) (CAS 65-47-4), has the molecular formula C₉H₁₆N₃O₁₄P₃ and a molecular weight of 483.156 g/mol . Its structure includes a cytosine base linked to a ribose sugar with three phosphate groups attached at the 5′-position. The stereochemistry of the ribose (β-D-erythro-pentofuranosyl) and the triphosphate chain is critical for its biological activity, particularly in RNA synthesis and energy transfer processes .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIADYZPOWUWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861606 | |
| Record name | 4-Amino-1-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Phosphoramidate Coupling
Reaction of Cytidine Monophosphate with Phosphoramidates
The most well-documented method involves reacting cytidine-5'-monophosphate (CMP) with phosphorylated intermediates. A patented approach utilizes choline phosphoramidates to form cytidine diphosphate derivatives, achieving yields exceeding 90%. For CDP synthesis, the general protocol involves:
- Activation of Phosphorylcholine : Phosphorylcholine chloride reacts with amines (e.g., diethylamine, imidazole) in the presence of dicyclohexylcarbodiimide (DCC) to form choline phosphoramidates.
- Coupling with CMP : The phosphoramidate intermediate reacts with CMP in solvents like hydrous pyridine or t-butanol under heating (60–80°C).
The reaction mechanism proceeds via nucleophilic displacement, where the amine group in the phosphoramidate attacks the phosphate group of CMP, displacing the leaving group and forming the diphosphate linkage.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Hydrous pyridine, t-butanol, formamide |
| Temperature | 60–80°C |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Base | Triethylamine, pyridine |
| Yield | 90–95% |
Alternative Phosphorylation Strategies
Direct Phosphorylation of Cytidine
While less common, direct phosphorylation of cytidine has been explored. This method requires sequential protection of hydroxyl groups on the ribose moiety, followed by stepwise phosphorylation. However, this approach suffers from lower regioselectivity and necessitates stringent anhydrous conditions.
Structural and Analytical Characterization
Optimization of Synthetic Parameters
Solvent Effects
Polar aprotic solvents (e.g., pyridine) enhance reaction rates by stabilizing the transition state. Hydrous conditions prevent side reactions such as hydrolysis of the phosphoramidate.
Industrial-Scale Production Considerations
Challenges and Limitations
Emerging Methodologies
Solid-Phase Synthesis
Recent advances explore immobilizing CMP on resin beads to streamline phosphorylation. This method remains experimental but promises higher yields and easier purification.
Flow Chemistry
Continuous flow systems improve heat and mass transfer, reducing reaction times from hours to minutes. Preliminary studies report 85% yield in 15 minutes.
Chemical Reactions Analysis
Types of Reactions: Cytidine-5'-diphosphate undergoes several types of chemical reactions, including:
Oxidation: CDP can be oxidized to form cytidine-5'-diphosphate-3'-monophosphate (CDP-3'-MP).
Reduction: Reduction reactions can convert CDP to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cytidine base, leading to the formation of modified nucleotides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: CDP-3'-MP
Reduction: Reduced forms of CDP
Substitution: Modified nucleotides
Scientific Research Applications
Cytidine-5'-diphosphate has a wide range of applications in scientific research, including:
Chemistry: CDP is used as a building block in the synthesis of nucleotide analogs and other chemical compounds.
Biology: It plays a role in the biosynthesis of phospholipids, which are essential components of cell membranes.
Medicine: CDP is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which CDP exerts its effects involves its participation in the biosynthesis of phospholipids. CDP acts as a donor of cytidine monophosphate, which is essential for the formation of phosphatidylcholine and other phospholipids. The molecular targets and pathways involved include enzymes such as CDP-choline kinase and CDP-diacylglycerol synthase.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : Highly soluble in water due to the polar triphosphate group.
- Stability : Sensitive to enzymatic hydrolysis by phosphatases, limiting its in vivo half-life.
- Biological Role : Serves as a substrate for RNA polymerases and a cofactor in phospholipid biosynthesis .
Comparison with Structurally Similar Compounds
Deoxycytidine Diphosphate (dCDP)
- Structure : Features a deoxyribose sugar and two phosphate groups (C₉H₁₄N₃O₁₁P₂; MW 403.18 g/mol) .
- Key Differences :
- Sugar Modification : Deoxyribose lacks the 2′-hydroxyl group, making dCDP a DNA precursor rather than an RNA component.
- Phosphate Count : The diphosphate group reduces its energy-transfer capacity compared to CTP.
- Biological Role : Incorporated into DNA during replication. Enzymatic conversion to dCTP is required for DNA synthesis .
Cytidine 5′-Triphosphate Disodium Salt
Gemcitabine Anomer (Gemcitabine Hydrochloride Imp.B)
- Structure: Contains a 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl sugar and a single phosphate group (C₉H₁₂ClF₂N₃O₄; MW 299.7 g/mol) .
- Key Differences :
4-Amino-1-(5-O-phenoxyphosphorylpentofuranosyl)pyrimidin-2(1H)-one
- Structure: Substitutes the triphosphate chain with a phenoxy-phosphoryl group (C₁₅H₁₈N₃O₈P; MW 399.29 g/mol) .
- Biochemical Role: Likely functions as a phosphatase-resistant analog, though its biological activity is less characterized .
Structural and Functional Analysis
Phosphate Group Variations
| Compound | Phosphate Groups | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| CTP | 3 | 483.16 | RNA synthesis, energy transfer |
| dCDP | 2 | 403.18 | DNA precursor |
| Gemcitabine Anomer | 1 | 299.70 | Anticancer activity |
Implications : The number of phosphates dictates energy storage (e.g., ATP/CTP) versus structural roles (e.g., dCDP in DNA).
Sugar Modifications
| Compound | Sugar Type | Key Modifications |
|---|---|---|
| CTP | β-D-ribose | 2′-OH group |
| dCDP | β-D-2′-deoxyribose | Lack of 2′-OH |
| Gemcitabine Anomer | 2′,2′-difluoro-D-ribose | Fluorine atoms at 2′ |
Implications :
- 2′-Deoxyribose (dCDP) directs incorporation into DNA.
- 2′,2′-Difluoro (gemcitabine) enhances metabolic stability and anticancer potency .
Therapeutic and Biochemical Implications
- CTP : Critical for RNA synthesis and lipid metabolism. Its disodium salt form is leveraged in receptor activation studies .
- dCDP: A metabolic intermediate in DNA synthesis; defects in its regulation are linked to genomic instability .
- Gemcitabine Anomer: Clinically used to treat pancreatic and breast cancers due to its prolonged intracellular retention .
Biological Activity
4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one is a complex organic compound that plays a significant role in nucleotide metabolism. This compound is primarily recognized as an intermediate in the synthesis of thymidine diphosphate (dTDP), which is crucial for DNA synthesis and repair processes. Its molecular formula is C9H16N3O13P3, indicating a structure that incorporates multiple functional groups, including amino, hydroxyl, and phosphonate moieties.
- Molecular Formula: C9H16N3O13P3
- Molar Mass: 527.12 g/mol
- Appearance: Solid, white powder
- Solubility: Soluble in water, insoluble in ethanol
- Storage Conditions: -20°C, sensitive to moisture
Biological Role
This compound is integral to several biochemical pathways:
- Nucleotide Metabolism : It acts as a substrate for thymidylate kinase, which phosphorylates it to form thymidine triphosphate (dTTP). This reaction is vital for DNA replication and repair mechanisms.
- Cellular Processes : The compound is involved in cellular processes such as replication and transcription, making it essential for cell proliferation and survival.
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in nucleotide metabolism. It has been shown to influence the phosphorylation pathways critical for DNA synthesis:
- Thymidylate Kinase Interaction : This enzyme catalyzes the conversion of dTDP to dTTP, utilizing this compound as a substrate.
Applications in Research and Medicine
Given its role in nucleotide metabolism, this compound has potential applications in various therapeutic areas:
- Cancer Therapy : Targeting pathways critical for cell proliferation can help develop effective cancer treatments by inhibiting tumor growth.
- Antiviral Treatments : The compound may also have implications in antiviral drug development by disrupting viral replication processes.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thymidine Diphosphate (dTDP) | C10H15N2O9P2 | Directly involved in DNA synthesis |
| Thymidine Triphosphate (dTTP) | C10H15N3O14P3 | Essential for DNA replication |
| Deoxyuridine Diphosphate (dUDP) | C9H12N2O8P2 | Involved in pyrimidine metabolism |
This compound stands out due to its specific role in the phosphorylation pathway of thymidine derivatives.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Study on Nucleotide Metabolism : Research indicates that this compound significantly enhances the activity of thymidylate kinase, thereby increasing dTTP levels in cells. This enhancement supports rapid cell division and has implications for cancer treatment strategies.
- Antiviral Activity : Preliminary findings suggest that compounds similar to this compound may inhibit viral replication by interfering with nucleotide availability.
Q & A
Q. What are the key challenges in synthesizing 4-amino-1-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one, and how are they addressed methodologically?
The synthesis of this compound involves stereochemical control due to its multiple chiral centers (e.g., β-D-arabinofuranosyl configuration) and phosphorylation steps. Protecting groups, such as tert-butyldimethylsilyl (TBS) or bis(4-methoxyphenyl)(phenyl)methyl (DMT), are often employed to prevent unwanted side reactions during phosphorylation . Post-synthesis purification requires reversed-phase HPLC or ion-exchange chromatography to isolate the target compound from impurities like unreacted intermediates or phosphorothioate byproducts .
Q. How is the structural conformation of this compound validated, and what techniques are prioritized?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, RCSB PDB entry HF4 provides crystallographic data confirming the 5-O-phosphonooxy moiety and β-D-arabinofuranosyl sugar conformation . 2D NMR (e.g., COSY, HSQC) resolves stereochemistry, particularly the spatial arrangement of hydroxy and phosphonooxy groups .
Q. What analytical methods ensure purity and stability during storage?
Stability is monitored via high-resolution mass spectrometry (HRMS) and ion-pair chromatography to detect hydrolysis of the phosphonooxy group. Storage at -20°C under inert gas (e.g., argon) minimizes degradation, as per safety guidelines emphasizing protection from heat and moisture .
Advanced Research Questions
Q. How do stereochemical variations in the pentofuranosyl ring impact biological activity, and how can these be systematically studied?
Comparative studies using enantiomeric analogs (e.g., α-D vs. β-D configurations) are conducted via molecular docking (e.g., Hex 6.3 software) and enzymatic assays. For instance, substitutions at the 5-O-phosphonooxy group alter binding affinity to targets like DNA polymerases or kinases . Activity data are tabulated to correlate stereochemistry with IC50 values:
| Configuration | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| β-D-arabinofuranosyl | DNA Pol β | 12.3 | |
| α-D-arabinofuranosyl | DNA Pol β | 89.7 |
Q. What strategies resolve contradictions in phosphorylation efficiency reported across studies?
Discrepancies arise from solvent polarity and catalyst choice. For example, tert-butyl hydroperoxide (TBHP) in anhydrous DMF enhances phosphorylation yields (≥85%) compared to H2O/THF systems (≤60%) . Kinetic studies using 31P NMR track reaction progress and identify intermediates like cyclic phosphates .
Q. How can computational modeling optimize this compound’s interaction with viral polymerase active sites?
Molecular dynamics (MD) simulations (e.g., GROMACS) model the compound’s flexibility in aqueous vs. hydrophobic pockets. Free energy perturbation (FEP) calculations predict modifications (e.g., fluorination at C5) to enhance binding to RNA-dependent RNA polymerases (RdRp) .
Methodological Best Practices
Q. What in vitro assays are recommended for evaluating nucleotide analog activity?
Q. How should researchers address solubility limitations in cellular uptake studies?
Prodrug strategies (e.g., esterification of phosphonooxy groups) improve membrane permeability. Solubility is quantified via dynamic light scattering (DLS) in PBS (pH 7.4), with data normalized to LogP values .
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
